Product packaging for 1-(2-Fluoroethoxy)-2-iodobenzene(Cat. No.:)

1-(2-Fluoroethoxy)-2-iodobenzene

Cat. No.: B11720069
M. Wt: 266.05 g/mol
InChI Key: WBSILSYJAWHENR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-2-iodobenzene (CAS 701-11-1) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C 8 H 8 FIO and a molecular weight of 266.05 , features a benzene ring functionalized with both iodo and 2-fluoroethoxy substituents. Its primary research value lies in its role as a precursor in the development of positron emission tomography (PET) radiotracers. Specifically, structural analogs of this compound are utilized in the synthesis of glyburide analogs, which are investigated as potential agents for non-invasive imaging of pancreatic β-cells . This is critical for diabetes research, aiming to visualize β-cell mass and monitor the progression of diabetes or the success of interventions like islet transplantation . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FIO B11720069 1-(2-Fluoroethoxy)-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-(2-fluoroethoxy)-2-iodobenzene

InChI

InChI=1S/C8H8FIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

WBSILSYJAWHENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCF)I

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 2 Fluoroethoxy 2 Iodobenzene

Reactions Involving the Carbon-Iodine Bond

The iodine atom, being a large and polarizable halogen, makes the C-I bond relatively weak and susceptible to cleavage. This characteristic is exploited in numerous synthetic methodologies.

Oxidative Addition Pathways in Transition Metal Catalysis

A cornerstone of modern organic synthesis, transition metal-catalyzed cross-coupling reactions frequently commence with the oxidative addition of an organohalide to a low-valent metal center. In the case of 1-(2-fluoroethoxy)-2-iodobenzene, the C-I bond readily undergoes oxidative addition to metals like palladium and copper, initiating catalytic cycles that lead to the formation of new bonds at the 2-position of the benzene (B151609) ring.

Palladium catalysts are exceptionally versatile for forging new carbon-carbon bonds. organic-chemistry.orgnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. libretexts.org For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.gov The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl > F.

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic acidPd(0) catalyst, Base1-(2-Fluoroethoxy)-2-arylbenzene
This compoundVinylboronic acidPd(0) catalyst, Base1-(2-Fluoroethoxy)-2-vinylbenzene

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne provides a direct route to 2-alkynyl-1-(2-fluoroethoxy)benzene derivatives. youtube.com The reaction can often be carried out under mild, even room temperature, conditions. libretexts.org

Reactant 1Reactant 2Catalyst SystemProduct
This compoundTerminal alkynePd catalyst, Cu(I) co-catalyst, Base1-(2-Fluoroethoxy)-2-alkynylbenzene

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org When this compound is subjected to Heck conditions with an alkene, such as styrene (B11656) or an acrylate, a new carbon-carbon bond is formed at the iodine-bearing carbon, leading to a substituted alkene. wikipedia.orgresearchgate.net

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAlkene (e.g., Styrene)Pd catalyst, Base1-(2-Fluoroethoxy)-2-alkenylbenzene

While palladium is prominent, copper-mediated reactions also offer unique reactivity pathways for aryl iodides. nih.gov Copper can facilitate cross-coupling reactions, sometimes through mechanisms that may involve radical intermediates or Cu(III) species formed via oxidative addition. nih.govcas.cn For instance, copper-mediated fluoroalkylation reactions have been developed, which can introduce fluoroalkyl groups onto an aromatic ring. cas.cnnih.govresearchgate.net

Formation of Grignard Reagents and Organolithium Species

The C-I bond in this compound can be converted into highly reactive organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (2-(2-fluoroethoxy)phenyl)magnesium iodide. mnstate.eduwikipedia.org This organomagnesium compound is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.eduyoutube.com The formation of Grignard reagents can be subject to an induction period and is often initiated by activating the magnesium surface with agents like iodine or 1,2-dibromoethane. wikipedia.org

Organolithium Species: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, can lead to the formation of the corresponding organolithium species, 2-(2-fluoroethoxy)phenyllithium, through a lithium-halogen exchange reaction. wikipedia.org This transmetalation is typically very fast and is often conducted at low temperatures. wikipedia.org The resulting organolithium reagent is a powerful nucleophile and base, useful in various synthetic transformations. wikipedia.org

Radical Reactions and Benzyne (B1209423) Formation

Radical Reactions: The C-I bond can undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or through photolysis. rsc.orgnih.gov For example, pulse radiolysis of aqueous solutions of 1-fluoro-2-iodobenzene (B1346556) has been shown to form radical cations. iaea.org These highly reactive radical intermediates can participate in various reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. nih.gov

Benzyne Formation: Under strongly basic conditions, such as with sodium amide (NaNH₂) or potassium amide (KNH₂), this compound can undergo elimination of hydrogen iodide to form a highly reactive intermediate known as a benzyne (or aryne). masterorganicchemistry.comlibretexts.orgyoutube.com This intermediate possesses a formal triple bond within the benzene ring. masterorganicchemistry.comlibretexts.org The benzyne can then be trapped by nucleophiles, leading to the formation of substituted aromatic products. masterorganicchemistry.com In the case of a substituted benzyne, a mixture of regioisomeric products can be formed. masterorganicchemistry.comlibretexts.org

Reactions Involving the Fluoroethoxy Group

The fluoroethoxy group is generally more robust than the carbon-iodine bond and is often carried through synthetic sequences unchanged. The presence of the fluorine atom increases the stability of the ether linkage. However, under forcing conditions, cleavage of the ether bond could potentially occur. The electron-withdrawing nature of the fluorine atom can also influence the electron density of the benzene ring, which in turn can affect the reactivity of the C-I bond in certain reactions. ontosight.ai

Stability and Reactivity of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts significant stability to fluorinated compounds. alfa-chemistry.com This strength arises from a combination of factors, including the high electronegativity of the fluorine atom, which leads to a highly polarized and short bond. alfa-chemistry.com

The C-F bond in the fluoroethoxy moiety of this compound is an aliphatic C-F bond, which is generally considered chemically inert and resistant to cleavage under standard reaction conditions. alfa-chemistry.com Its high bond dissociation energy makes it resilient to many chemical transformations, including oxidation, hydrolysis, and thermal degradation. alfa-chemistry.comnih.gov While methods for cleaving the highly stable C-F bond on aromatic rings (aryl C-F bonds) exist, often requiring enzymatic or photoredox catalysis, these are not typically applied to aliphatic C-F bonds under conventional synthetic conditions. nih.govnih.gov Therefore, in most synthetic applications involving this compound, the C-F bond is expected to remain intact.

Table 1: General Properties of the Carbon-Fluorine Bond
PropertyTypical ValueSignificance
Bond Dissociation Energy (BDE)~488 kJ/molHighest among carbon-halogen bonds, indicating high stability. alfa-chemistry.com
Bond Length~1.35 ÅShortest carbon-halogen bond, contributing to its strength.
PolarityHighly PolarDue to the large electronegativity difference between Carbon and Fluorine. alfa-chemistry.com

Potential for Further Functionalization of the Alkoxy Chain

While the C-F bond itself is stable, the alkoxy chain (–O–CH₂–CH₂–F) offers potential for chemical modification. The fluorine atom, being a moderate leaving group, can be displaced by strong nucleophiles under specific conditions, although this is less common than with other halogens.

More prevalent are elimination reactions. In the synthesis of related fluoroethyl compounds like 2-[¹⁸F]fluoroethyl tosylate, the formation of volatile side-products such as vinyl fluoride (B91410) has been observed. nih.gov This suggests that under basic or high-temperature conditions, this compound could potentially undergo an E2 elimination reaction to yield 1-iodo-2-(vinyloxy)benzene and hydrogen fluoride.

Furthermore, nucleophilic substitution at the carbon atom bearing the fluorine is a possibility. The synthesis of 2,2,2-trifluoroethyl ethers and sulfides often involves the nucleophilic substitution of a leaving group by a trifluoroethoxide or trifluoroethylthiolate. orgsyn.orgelte.hu By analogy, a strong nucleophile could potentially displace the fluoride from the ethoxy chain of this compound, though this would likely require forcing conditions due to the lower reactivity of fluoride as a leaving group compared to tosylates or other halides.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two groups that exert significant influence on its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the nature of the existing substituents dictates the rate and regioselectivity of the reaction. wikipedia.orglibretexts.org The 2-fluoroethoxy group (–OCH₂CH₂F) is an activating group because the oxygen atom can donate its lone pair of electrons into the aromatic ring through resonance, thereby stabilizing the cationic intermediate (the benzenium ion). libretexts.orglibretexts.org This resonance effect makes the group an ortho, para-director. The iodine atom, like other halogens, is a deactivating group due to its electron-withdrawing inductive effect, but it also directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

When both groups are considered, the powerful activating and directing effect of the alkoxy group dominates. The iodine atom is at position 2. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the fluoroethoxy group, which are positions 6 and 4, respectively. Steric hindrance from the bulky iodine atom at position 2 may slightly favor substitution at the less hindered position 4.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution for this compound
SubstituentPositionEffect on ReactivityDirecting Effect
-OCH₂CH₂F1ActivatingOrtho, Para (positions 2, 4, 6)
-I2DeactivatingOrtho, Para (positions 1, 3)
Combined Effect Favored positions for electrophilic attack are C4 and C6.

Nucleophilic Aromatic Substitution (SNAr)

The C-I bond is the primary site for nucleophilic aromatic substitution on this molecule. Traditional SNAr reactions, which proceed via a Meisenheimer complex, typically require strong electron-withdrawing groups to activate the ring, a condition not met here due to the electron-donating alkoxy group. diva-portal.org

However, the iodine atom makes the molecule an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. In these reactions, the C-I bond is selectively activated by a metal catalyst (commonly palladium, copper, or nickel), allowing for the substitution of the iodine atom with various functional groups. The reactivity of halobenzenes in these couplings generally follows the order I > Br > Cl > F, making iodoarenes like this compound highly valuable substrates. nih.gov Such reactions include Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination, and Ullmann-type couplings, which enable the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at position 2. elte.hu

Mechanistic Investigations through Experimental and Computational Methods

The precise mechanisms of reactions involving this compound can be elucidated through a combination of experimental and computational techniques. While specific studies on this exact molecule are not prevalent, mechanistic principles can be inferred from related systems.

Experimental Methods: Kinetic studies are fundamental for determining reaction rates and understanding the influence of reactant concentrations, temperature, and catalysts. For instance, kinetic analysis of nucleophilic aromatic substitution reactions in similar systems has been used to differentiate between proposed mechanisms. researchgate.net Product analysis, including the identification of major and minor products and potential byproducts, provides crucial insight into the selectivity of a reaction.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in silico. nih.gov Computational studies can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. scirp.orgmdpi.com For electrophilic substitution, DFT calculations can predict the regioselectivity by modeling the stability of the intermediate benzenium ions for attack at different positions. scirp.org For metal-catalyzed cross-coupling reactions, computational models can help elucidate the complex catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and explain the role of ligands and solvents. Studies on halobenzene reactivity have shown that the reaction of the radical cation with nucleophiles is most energetically favorable for iodobenzene (B50100), a finding that underscores the high reactivity of the C-I bond. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1-(2-Fluoroethoxy)-2-iodobenzene. Analysis of one-dimensional ¹H, ¹³C, and ¹⁹F spectra, along with two-dimensional correlation experiments, provides an unambiguous assignment of all atoms in the structure.

The asymmetry of the 1,2-disubstituted benzene (B151609) ring results in four unique aromatic proton signals and six unique aromatic carbon signals. The fluoroethoxy side chain adds two distinct aliphatic signals in the ¹H and ¹³C NMR spectra and a characteristic signal in the ¹⁹F NMR spectrum.

¹H NMR: The proton spectrum is expected to show four distinct multiplets in the aromatic region (typically δ 6.7-7.9 ppm). The proton ortho to the iodine (H-3) is expected to be the most downfield, while the proton ortho to the electron-donating ethoxy group (H-6) would be the most upfield. The ethoxy protons appear as two triplets, coupled to each other and, in the case of the terminal methylene (B1212753), to the fluorine atom, resulting in more complex splitting (e.g., a triplet of triplets).

¹³C NMR: The ¹³C NMR spectrum should display eight signals. The carbon atom bonded to the iodine (C-2) is anticipated at a relatively low field (δ ~90-95 ppm), while the carbon bonded to the oxygen (C-1) will be significantly downfield (δ ~156-158 ppm) due to oxygen's high electronegativity. The carbon atom bearing the fluorine (C-β of the ethoxy group) will show a large one-bond coupling constant (¹JCF) and a chemical shift around δ 81-83 ppm. The adjacent methylene carbon (C-α) will be shifted to around δ 68-70 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear diagnostic signal for the fluoroethoxy group. It is expected to show a single signal, a triplet, due to coupling with the two adjacent protons on the ethyl chain, with a chemical shift anticipated in the range of δ -220 to -225 ppm.

Predicted NMR Data for this compound

Spectrum Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR H-37.85dd, J ≈ 7.9, 1.6 Hz
H-66.90dd, J ≈ 8.3, 0.9 Hz
H-47.35ddd, J ≈ 8.3, 7.3, 1.7 Hz
H-56.80ddd, J ≈ 7.9, 7.5, 1.0 Hz
O-CH₂4.30dt, J ≈ 28.0 (H-F), 4.1 (H-H) Hz
CH₂-F4.75dt, J ≈ 47.0 (H-F), 4.1 (H-H) Hz
¹³C NMR C-1 (C-O)157.0d, J ≈ 2.5 Hz
C-2 (C-I)91.0s
C-3139.8s
C-4129.5s
C-5123.0s
C-6113.0s
O-CH₂69.0d, J ≈ 20.0 Hz
CH₂-F82.0d, J ≈ 170.0 Hz
¹⁹F NMR F-224.0t, J ≈ 47.0 Hz

Note: Data is predicted based on established chemical principles and analysis of analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also definitively link the two methylene groups of the fluoroethoxy chain through a cross-peak between the signals at δ ~4.30 and δ ~4.75 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlations). The HSQC spectrum would show cross-peaks linking the ¹H signals to their corresponding ¹³C signals: H-3 to C-3, H-4 to C-4, H-5 to C-5, H-6 to C-6, the O-CH₂ protons to the O-CH₂ carbon, and the CH₂-F protons to the CH₂-F carbon. This is crucial for assigning the aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different parts of the molecule. Key expected correlations include:

The O-CH₂ protons (δ ~4.30 ppm) correlating to the ipso-carbon C-1 (two-bond correlation) and the CH₂-F carbon (two-bond correlation).

Aromatic proton H-6 (δ ~6.90 ppm) correlating to the ether-linked carbon C-1 (two-bond correlation) and C-4 (three-bond correlation).

Aromatic proton H-3 (δ ~7.85 ppm) correlating to the iodine-linked carbon C-2 (two-bond correlation) and C-1 and C-5 (three-bond correlations).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₈FIO. HRMS would be expected to confirm this composition.

The primary fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve cleavage of the weakest bonds. The C-I bond and the ether linkage are the most probable sites of initial fragmentation.

Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Fragment Identity / Proposed Loss
[M]⁺•[C₈H₈FIO]⁺•265.9655Molecular Ion
[M-C₂H₄F]⁺[C₆H₄IO]⁺234.9256Loss of fluoroethyl radical
[M-I]⁺[C₈H₈FO]⁺139.0559Loss of iodine radical
[M-OC₂H₄F]⁺[C₆H₄I]⁺202.9307Loss of fluoroethoxy radical
[C₆H₅O]⁺[C₆H₅O]⁺93.0340Loss of I and C₂H₃F

Note: m/z values are for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O) and represent the monoisotopic mass.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing its vibrational modes.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Asymmetric Ar-O-C Stretch: A strong, characteristic band around 1220-1260 cm⁻¹.

Symmetric Ar-O-C Stretch: A band around 1020-1075 cm⁻¹.

C-F Stretch: A strong absorption, typically in the 1000-1100 cm⁻¹ region.

C-I Stretch: A weak absorption at lower frequencies, typically 500-600 cm⁻¹.

Out-of-Plane C-H Bending: Strong bands in the 750-850 cm⁻¹ region, characteristic of 1,2-disubstitution.

Predicted IR and Raman Active Vibrational Modes

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H StretchAromatic3050 - 3100MediumMedium
C-H StretchAliphatic2880 - 2990MediumMedium
C=C StretchAromatic Ring1580, 1470StrongStrong
Ar-O-C StretchAryl-Alkyl Ether1240StrongMedium
C-F StretchFluoroalkane1080StrongWeak
C-I StretchIodoaromatic550WeakStrong
C-H Bend1,2-Disubstitution750StrongWeak

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography could provide the ultimate proof of its structure in the solid state. This technique would yield a three-dimensional model of the molecule, providing precise measurements of bond lengths, bond angles, and torsion angles.

Key structural parameters that would be determined include:

Bond Lengths: The exact lengths of the C-I, C-O, C-F, and all C-C and C-H bonds.

Bond Angles: The angles around the benzene ring, within the ether linkage (C-O-C), and in the ethyl group.

Conformation: The torsion angle of the C-C-O-C bond, which would describe the orientation of the fluoroethoxy side chain relative to the plane of the benzene ring.

Intermolecular Interactions: The analysis of the crystal packing could reveal non-covalent interactions, such as dipole-dipole forces or potential halogen bonding involving the iodine atom, which dictate how the molecules arrange themselves in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound." The choice of method is dictated by the volatility and polarity of the compound, as well as the nature of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound." youtube.com Its high resolving power and sensitivity make it ideal for purity assessment. nih.gov

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. nih.gov The separation is based on the differential partitioning of the compound between the two phases. For haloethers and iodinated aromatic compounds, nonpolar or medium-polarity columns are often employed. research-solution.comnih.gov The elution order generally follows the boiling points of the analytes, with lower-boiling compounds eluting first. nih.gov

The coupling of GC with a mass spectrometer (GC-MS) provides an additional layer of identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for confident structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the compound and its fragments, which is particularly useful in identifying unknown impurities. libretexts.org For halogenated compounds, the isotopic pattern of elements like chlorine and bromine is distinctive; for iodine, which is monoisotopic, the characteristic fragmentation pattern, often involving the loss of the iodine atom, is a key identifier. nih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Iodinated Aromatic Compounds.
ParameterTypical Value/ConditionRationale for "this compound"
GC Column30 m x 0.25 mm x 0.25 µm, Rxi-5Sil MS or similarA mid-polarity column provides good resolution for aromatic compounds. nih.gov
Injector Temperature250-280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation. nih.gov
Oven ProgramInitial 40-60 °C, ramp at 10-15 °C/min to 280-300 °CA temperature ramp allows for the separation of compounds with a range of boiling points. nih.gov
Carrier GasHelium or HydrogenInert gases that provide efficient transport through the column. nih.gov
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)EI provides characteristic fragmentation patterns. NCI can offer enhanced sensitivity for electronegative compounds like this one. nih.gov
MS DetectorQuadrupole, Ion Trap, or Time-of-Flight (TOF)Provides mass-to-charge ratio information for identification. libretexts.org

For compounds that may have limited thermal stability or for the analysis of complex mixtures where GC resolution is insufficient, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Given the structure of "this compound," reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18- or PFP-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net "this compound," being a relatively nonpolar molecule, will be retained on the nonpolar stationary phase. Its elution is controlled by adjusting the proportion of the organic solvent in the mobile phase. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities. psu.edu

Detection in HPLC is commonly performed using a UV detector, as the benzene ring in "this compound" absorbs UV light. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (HPLC-MS). Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which gently transfers ions from the liquid phase to the gas phase for mass analysis. nih.gov This is particularly advantageous for preventing the degradation of less stable molecules.

Table 2: Suggested HPLC-MS Parameters for the Analysis of "this compound".
ParameterTypical Value/ConditionRationale
HPLC ColumnC18 or Phenyl-Hexyl, e.g., 150 mm x 4.6 mm, 5 µmReversed-phase columns are standard for separating moderately nonpolar aromatic compounds. Phenyl-based columns can offer alternative selectivity through pi-pi interactions.
Mobile PhaseA: Water (with 0.1% formic acid); B: Acetonitrile or MethanolA polar mobile phase for RP-HPLC. Formic acid aids in protonation for positive ion ESI-MS. nih.gov
Gradiente.g., Start at 50% B, increase to 95% B over 15 minA gradient elution is effective for separating the main compound from potential impurities with different polarities.
Flow Rate0.5-1.0 mL/minStandard analytical flow rates for 4.6 mm ID columns.
DetectionUV at ~220 nm and/or MSThe aromatic ring provides UV absorbance. MS detection offers mass confirmation.
Ionization ModeElectrospray Ionization (ESI), positive or negative modeESI is a soft ionization technique suitable for LC-MS, minimizing fragmentation. nih.gov

Chemical derivatization is a technique used to modify an analyte to improve its chromatographic behavior or enhance its detectability. research-solution.com While "this compound" is directly amenable to both GC and HPLC analysis, derivatization could be employed in specific research contexts, for instance, to enhance sensitivity for trace-level detection.

For GC analysis, derivatization is typically performed to increase the volatility and thermal stability of polar compounds by masking active functional groups like -OH, -NH, or -SH. libretexts.org "this compound" itself lacks these highly polar functional groups. However, if one were analyzing for potential precursors or degradation products that do contain such groups (e.g., a phenolic precursor), derivatization would be essential. Common derivatization reactions include:

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is a very common method to increase the volatility of phenols and alcohols. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group (e.g., acetyl) using reagents like acetic anhydride (B1165640) or a fluorinated anhydride. Fluorinated derivatives are particularly useful as they significantly enhance the response of an electron capture detector (ECD). nih.gov

Alkylation: This is the replacement of an active hydrogen with an alkyl group, often used to form esters from carboxylic acids. gcms.cz

While not strictly necessary for the parent compound, if a synthetic route to "this compound" involved a phenolic intermediate such as 2-iodophenol (B132878), a silylation or acylation step would be a viable strategy to analyze for its presence as a potential impurity. For instance, reacting the sample with BSTFA would convert any residual 2-iodophenol into its more volatile TMS ether, allowing for its sharp and sensitive detection by GC-MS.

For HPLC, derivatization is primarily used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively. Since "this compound" already possesses a strong UV chromophore (the iodinated benzene ring), derivatization for this purpose is generally not required.

Theoretical and Computational Chemistry Studies of 1 2 Fluoroethoxy 2 Iodobenzene

Electronic Structure Analysis via Density Functional Theory (DFT)

No specific DFT studies on 1-(2-Fluoroethoxy)-2-iodobenzene were identified in the available literature. Such studies would typically provide insights into the molecule's geometry, electronic properties, and reactivity. For related molecules, like other iodobenzene (B50100) derivatives, DFT calculations have been used to investigate reaction mechanisms and electronic structures. However, these findings cannot be directly extrapolated to this compound without specific calculations for this compound.

Molecular Orbital Characterization and Bonding Analysis (e.g., NBO analysis)

There are no published NBO analyses for this compound. An NBO analysis would be instrumental in understanding the nature of the chemical bonds, lone pair occupations, and hyperconjugative interactions within the molecule, particularly the interplay between the fluoroethoxy group, the benzene (B151609) ring, and the iodine substituent.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While computational methods are frequently used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies with a high degree of accuracy for many organic molecules, no such predictions have been reported for this compound. Experimental NMR data for similar structures, such as 1-fluoro-2-iodobenzene (B1346556), are available, but a computational correlation for the target compound is absent from the literature.

Conformational Analysis and Intermolecular Interactions

A detailed conformational analysis of this compound, which would involve mapping the potential energy surface as a function of its rotatable bonds, has not been documented. Similarly, studies on its intermolecular interactions, which are crucial for understanding its physical properties and behavior in condensed phases, are not available.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

The scientific literature lacks reports on the modeling of reaction pathways and the characterization of transition states for key transformations involving this compound. Such studies are vital for understanding its reactivity and for the rational design of synthetic routes.

Investigation of Hypervalency and Bonding in Organoiodine Species

Hypervalent iodine compounds are a significant area of research. However, specific theoretical investigations into the potential formation of hypervalent iodine species from this compound and the nature of the bonding in such species could not be found. General principles of hypervalency in organoiodine compounds exist, but their specific application to this molecule requires dedicated computational study.

Applications of 1 2 Fluoroethoxy 2 Iodobenzene in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Fluorinated Aromatic Compounds

There is no specific information available in the scientific literature detailing the use of 1-(2-Fluoroethoxy)-2-iodobenzene as a precursor for creating more complex fluorinated aromatic compounds. In principle, the ortho-iodoanisole derivative structure would be amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the carbon-iodine bond. These reactions would theoretically allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, expanding the aromatic system while retaining the fluoroalkoxy moiety. However, no specific examples or studies demonstrating these transformations with this compound have been documented.

Building Block in the Construction of Heterocyclic Systems

No published research could be located that employs this compound as a specific building block in the construction of heterocyclic systems. The molecule's ortho-disubstituted pattern is a common motif for intramolecular cyclization strategies to form heterocycles, such as dibenzofurans or other fused systems, often via transition-metal-catalyzed C-H activation or other cyclization pathways. Despite this theoretical potential, no practical applications or methodologies using this specific starting material have been reported.

Role in the Development of Functional Materials (e.g., Liquid Crystals, Polymers)

The role of this compound in the development of functional materials like liquid crystals or polymers is not described in the available literature. The incorporation of fluorinated groups is a known strategy for modifying the properties of such materials, including thermal stability, mesophase behavior in liquid crystals, and dielectric properties in polymers. The structure of this compound could hypothetically serve as a monomer or a precursor to a monomer for specialized polymers. Nevertheless, there are no specific studies or patents that cite its use for these purposes.

Integration into Catalyst Design and Ligand Synthesis

No information is available regarding the integration of this compound into catalyst design or ligand synthesis. Aryl iodides are common starting points for the synthesis of complex organic molecules that can serve as ligands for transition metal catalysts, such as phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the fluoroethoxy group could influence the behavior of a resulting catalyst. However, there are no reports of this compound being used to create such ligands or catalysts.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluoroethoxy)-2-iodobenzene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous methods to those used for 1-(allyloxy)-2-iodobenzene (derived from 2-iodophenol and allyl bromide) can be adapted by substituting allyl bromide with 2-fluoroethyl bromide . Optimization includes temperature control (e.g., reflux in anhydrous THF) and stoichiometric ratios of reagents. Evidence from halogen-lithium exchange protocols (yield: ~26%) suggests that low-temperature conditions (−130°C) and inert atmospheres are critical to minimize side reactions . Grignard coupling methods, as seen in ligand synthesis, may improve yields (up to 85–87%) when using copper or palladium catalysts .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the fluoroethoxy group’s integration and chemical environment .
  • GC-MS : To verify molecular ion peaks (e.g., m/z = 280.44) and fragmentation patterns .
  • Elemental Analysis : For validating purity (>95%) via carbon, hydrogen, and halogen content .
  • Boiling Point/Density : Empirical measurements (e.g., bp: 96–98°C at 15 mmHg) ensure consistency with literature data .

Q. How does the presence of the fluoroethoxy group influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The fluoroethoxy group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent iodine atom. This facilitates oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Studies on analogous iodobenzene derivatives show that electron-deficient aryl halides exhibit faster reaction kinetics in coupling with arylboronic acids .

Advanced Research Questions

Q. What mechanistic insights explain the efficiency of transition metal-catalyzed reactions involving this compound?

  • Methodological Answer : Copper or palladium catalysts (e.g., CuI, Pd(PPh3_3)4_4) mediate oxidative addition and transmetallation steps. For example, in C–S cross-coupling, Cu(CF3_3SO3_3)2_2 stabilizes the transition state during thioacetate coupling, while the iodine atom’s leaving group ability drives reductive elimination . Kinetic studies using 31P^{31}\text{P} NMR in ligand syntheses suggest that steric hindrance from the fluoroethoxy group may slow ligand coordination, requiring optimized catalyst loading .

Q. How can researchers resolve contradictions in reported yields from different synthetic methods?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., proto-dehalogenation). Systematic optimization includes:
  • Solvent Screening : Polar aprotic solvents (DMF, THF) improve iodine atom activation .
  • Catalyst Tuning : Pd/Cu ratios and ligand selection (e.g., 1,10-phenanthroline) reduce dehalogenation byproducts .
  • Reaction Monitoring : In situ FTIR or HPLC tracks intermediate formation to identify yield-limiting steps .

Q. What are the challenges in using this compound in intramolecular cyclization, and how are they addressed?

  • Methodological Answer : Challenges include regioselectivity and competing intermolecular reactions. Intramolecular cyclization of 1-(benzyloxy)-2-iodobenzene (yield: 68%) demonstrates that high-dilution conditions and non-reactive solvents (e.g., sym-trimethylbenzene) favor ring closure over polymerization . Computational modeling (DFT) aids in predicting transition states to optimize reaction pathways.

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